The synthesis of OF4949-III has been approached through various synthetic methodologies. Notably, a formal total synthesis utilizing arene-ruthenium chemistry has been documented. This method involves constructing the diaryl ether linkage that is critical to the compound's structure. The synthesis process includes several key steps that leverage transition metal catalysis to facilitate the formation of complex organic frameworks from simpler precursors .
Another significant method reported is the use of Negishi cross-coupling reactions. This technique allows for the formation of carbon-carbon bonds through the coupling of organozinc reagents with aryl halides, which is particularly useful in constructing the cyclic tripeptide structure of OF4949-III. The synthesis involves both intermolecular and intramolecular reactions to achieve the desired molecular architecture .
The molecular structure of OF4949-III has been elucidated using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. The compound exhibits a complex cyclic tripeptide configuration characterized by specific stereochemistry that is crucial for its biological activity. The detailed structural data reveal functional groups that contribute to its binding affinity for aminopeptidase B, enhancing its inhibitory effects .
OF4949-III undergoes various chemical reactions that are integral to its synthesis and functionality. Key reactions include:
These reactions highlight the compound's versatility and importance in synthetic organic chemistry as well as its potential applications in medicinal chemistry .
The mechanism by which OF4949-III inhibits aminopeptidase B involves binding to the active site of the enzyme, thereby obstructing its catalytic activity. This inhibition can lead to altered peptide processing within cells, affecting various biological pathways. Studies indicate that the structural features of OF4949-III are pivotal for its interaction with the enzyme, making it a valuable candidate for further research into enzyme inhibitors .
The physical and chemical properties of OF4949-III include:
These properties are critical for understanding how OF4949-III can be utilized in both research settings and potential clinical applications .
OF4949-III has significant scientific uses primarily in drug discovery and development due to its inhibitory effects on aminopeptidase B. Its potential therapeutic applications include:
The ongoing research into OF4949-III emphasizes its relevance in pharmacology and biochemistry, highlighting its potential as a lead compound for further drug development initiatives .
The molecular formula of OF4949-III is C₃₄H₃₆N₄O₁₀, distinguishing it from other members of the OF4949 series through specific amino acid substitutions. The IUPAC name for OF4949-III is:(3S,6R,9S,12S,15R)-3-(4-Hydroxybenzyl)-6-(4-hydroxy-3-(4-hydroxyphenyl)benzyl)-9-(carbamoylmethyl)-12-(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentaazacycloheptadecane-15-carboxylic acid.
This nomenclature systematically describes the 17-membered macrocyclic ring containing five peptide bonds, along with the diphenyl ether linkage that bridges two aromatic side chains. The structure contains several non-proteinogenic amino acids, including 4-methylisodityrosine, which contribute to its complex architecture and biological activity. The absolute stereochemistry at multiple chiral centers (S and R configurations) is critical to its three-dimensional structure and function as an enzyme inhibitor [1] [3].
Table 1: Structural Comparison of OF4949 Compounds
Compound | Amino Acid at Position X | Diphenyl Ether Modification | Molecular Formula |
---|---|---|---|
OF4949-I | β-hydroxy-L-asparagine | Methoxy group | C₃₅H₃₈N₄O₁₁ |
OF4949-II | β-hydroxy-L-asparagine | Phenolic hydroxyl | C₃₄H₃₆N₄O₁₁ |
OF4949-III | L-asparagine | Methoxy group | C₃₄H₃₆N₄O₁₀ |
OF4949-IV | L-asparagine | Phenolic hydroxyl | C₃₃H₃₄N₄O₁₀ |
The structural elucidation of OF4949-III relied extensively on advanced spectroscopic techniques that provided complementary information about its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR analyses were critical for structural assignment. The ¹H NMR spectrum in dimethyl sulfoxide (DMSO-d₆) revealed characteristic amide proton signals between δ 7.8-8.5 ppm, indicative of the multiple peptide bonds. The aromatic region (δ 6.5-7.2 ppm) showed complex splitting patterns consistent with the trisubstituted diphenyl ether system. The ¹³C NMR spectrum displayed key carbonyl resonances between δ 168-172 ppm corresponding to the five amide bonds and one carboxylic acid functionality. Additional signals at δ 156-160 ppm confirmed the presence of ester linkages in the macrocycle. Two-dimensional techniques (COSY, NOESY, HMQC, and HMBC) enabled full assignment of all proton and carbon signals and established through-space connectivity critical for confirming the cyclic structure [1] [3].
Infrared Spectroscopy: The IR spectrum (KBr pellet) showed strong absorptions at 3320 cm⁻¹ (N-H stretch, amide), 3080 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=O stretch, amide I band), and 1540 cm⁻¹ (N-H bend, amide II band). A distinctive absorption at 1240 cm⁻¹ confirmed the presence of the aryl ether linkage (C-O-C asymmetric stretch), while the medium intensity band at 830 cm⁻¹ indicated para-substituted benzene rings in the chromophore system [1].
Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) established the molecular mass with a [M+H]⁺ peak at m/z 661.2523 (calculated for C₃₄H₃₇N₄O₁₀⁺: 661.2558), consistent with the molecular formula. Tandem MS/MS fragmentation studies revealed characteristic cleavage patterns along the peptide backbone and at the diphenyl ether moiety, providing sequence information critical for structural determination. The fragmentation pathway showed preferential cleavage at the asparagine residue, consistent with its position in the macrocyclic structure [1].
Table 2: Key NMR Assignments for OF4949-III (DMSO-d₆, 500 MHz)
Proton | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
NH-1 | 8.42 | t | Val amide |
NH-2 | 8.15 | d | Asn amide |
NH-3 | 7.92 | d | Leu amide |
H-α (Asn) | 4.58 | dd | Methine |
H-β (Asn) | 2.75, 2.68 | m | Methylene |
Aromatic H | 7.18-6.52 | m | Diphenyl ether |
OCH₃ | 3.78 | s | Methoxy |
While complete crystallographic data for OF4949-III itself remains limited in the public domain, extensive conformational analysis has been conducted through molecular modeling and comparative studies with synthetic analogs. The macrocyclic core adopts a twisted saddle conformation that positions the diphenyl ether system perpendicular to the plane of the peptide ring. This arrangement creates a distinct hydrophobic pocket that likely contributes to its aminopeptidase B inhibitory activity through specific enzyme interactions [3] [6].
The 17-membered ring system shows restricted flexibility despite its size, with intramolecular hydrogen bonds significantly constraining conformational freedom. Key hydrogen bonds identified through NMR and modeling include: (1) between the Asn carbonyl oxygen and the β-hydroxyl group of the modified tyrosine residue, and (2) between the amide proton of valine and the carbonyl oxygen of leucine. These interactions create a β-turn-like structure that stabilizes the overall conformation [3].
Studies on synthetic model compounds have revealed that the diaryl ether linkage adopts a nearly planar arrangement with a dihedral angle of approximately 15-20° between the two aromatic rings. This near-planarity appears essential for biological activity, as distorted analogs show reduced inhibitory potency. The methylisodityrosine moiety adopts a conformation where the para-hydroxyphenyl group extends away from the macrocycle, creating a distinct molecular recognition surface [6].
The L-asparagine residue at position 4 (replacing β-hydroxy-L-asparagine found in OF4949-I and II) creates a slightly more compact structure due to the absence of the hydroxyl group, potentially altering the hydrogen bonding network within the macrocyclic cavity. This structural variation accounts for the differential biological activity observed between OF4949-III and other family members [1].
The discovery and synthesis of OF4949-III represent significant achievements in natural product chemistry spanning more than a decade:
1986: The initial discovery and structural characterization of the OF4949 compounds were reported by a Japanese research team in The Journal of Antibiotics. Through meticulous degradation studies and spectroscopic analysis, they established the novel cyclic peptide structures containing the unprecedented diphenyl ether chromophore. This seminal work identified OF4949-III as a distinct analog containing L-asparagine instead of β-hydroxy-L-asparagine [1].
1990: The first total synthesis of OF4949-III and IV was achieved by researchers utilizing an innovative Ullmann condensation reaction to construct the diaryl ether linkage without racemization of the sensitive amino acid components. This synthesis featured: (1) selective protection strategies for L-DOPA derivatives; (2) formation of the 17-membered macrocycle through carbamate-assisted cyclization under high-dilution conditions (0.005 M); and (3) careful optimization of the cyclization site (C11-N10/C10-N11 amide bond closure) to achieve the correct conformation. This landmark synthesis confirmed the structural assignments and provided material for biological evaluation [3].
1996: A formal total synthesis employing novel arene-ruthenium chemistry was developed, significantly improving the yield of the key diphenyl ether formation step. This approach featured: (1) ruthenium-mediated coupling for high-yielding diaryl ether formation; (2) cycloamidation using diphenyl phosphoryl azide (DPPA) as coupling reagent under high dilution; and (3) innovative deprotection of the 2-iodoethyl ester protecting group using samarium(II) iodide in the presence of DMPU or HMPA. This synthetic route represented a substantial methodological advancement in peptide macrocycle synthesis [6].
These synthetic achievements established OF4949-III as a benchmark complex target for testing new synthetic methodologies, particularly for the construction of hindered diaryl ether linkages in peptide systems. The development of racemization-free conditions for the Ullmann condensation represented a particularly significant advancement in peptide chemistry with applications beyond this specific compound [3] [6].
The intellectual property landscape surrounding OF4949-III reflects its potential as a biochemical tool and potential therapeutic lead:
Core Patent Protection: The foundational intellectual property for OF4949 compounds was secured in the Japanese patent JPH02288890A (priority date 1988), titled "Novel physiologically active substance OF4949 and its production method." This patent broadly covered: (1) the isolation of OF4949-I through IV from Penicillium species cultures; (2) fermentation processes for production; (3) purification methodologies including solvent extraction and chromatographic techniques; and (4) preliminary biological data demonstrating aminopeptidase B inhibition. The patent specifically claimed OF4949-III as a distinct molecular entity within the family [2].
Synthetic Method Patents: The innovative synthetic approaches developed for OF4949-III generated additional intellectual property. The total synthesis published in 1990 was covered by patent protection focusing on: (1) novel methods for constructing the diaryl ether linkage without racemization; (2) macrocyclization strategies using carbamate protection; and (3) specific protecting group combinations enabling the synthesis. Similarly, the 1996 arene-ruthenium approach generated patents covering the use of transition metal catalysts for diaryl ether formation in complex peptide systems [3] [6].
Technology Landscape Analysis: While not specific to OF4949-III, the WIPO Patent Landscape Reports provide important contextual information about the intellectual environment in which these compounds were developed. These reports document the increasing patenting activity around complex bioactive peptides and enzyme inhibitors during the 1980s and 1990s. Analysis reveals that Japan maintained a dominant position in natural product-derived enzyme inhibitors during this period, with universities and research institutes being particularly active in basic research and early-stage patenting. The reports note a pattern of core compound patents followed by methodology patents covering improved synthetic routes and formulations [8].
The patent landscape for OF4949-III demonstrates the transition from naturally derived compounds to synthetic analogs and improved synthetic methodologies. This evolution reflects a broader trend in natural products chemistry where initial isolation patents are followed by process patents and eventually by patents covering structural analogs with improved properties. As of current analysis (2025), the core patents covering OF4949-III have expired, making the compound available for unrestricted research use, though specific synthetic methodologies may remain protected [2] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7